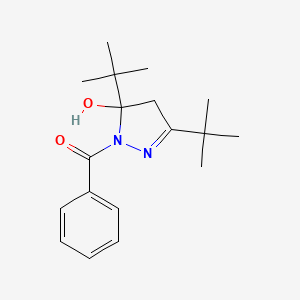
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has gained significant attention in scientific research. It is a pyrazoline derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative stress. 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. In addition, 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable and can be stored for long periods. However, 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
For the study of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol include the development of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol derivatives with improved pharmacological properties, the study of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol in vivo, and the study of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol in combination with other drugs or therapies.
Synthesemethoden
The synthesis of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with benzoyl chloride to yield 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol. This synthesis method has been optimized to achieve high yields and purity of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has shown potential in various scientific research areas. One of the most promising applications of 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol is in medicinal chemistry, where it has been studied as a potential drug candidate for various diseases. 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3,5-ditert-butyl-5-hydroxy-4H-pyrazol-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-16(2,3)14-12-18(22,17(4,5)6)20(19-14)15(21)13-10-8-7-9-11-13/h7-11,22H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEPHADHRTZNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Di-tert-butyl-5-hydroxy-4,5-dihydro-pyrazol-1-yl)-phenyl-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4891312.png)
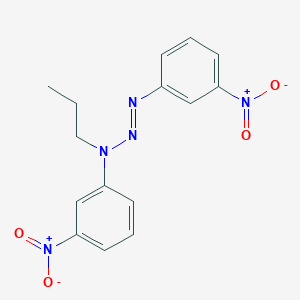
![1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4891331.png)
![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
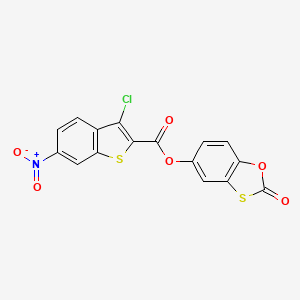
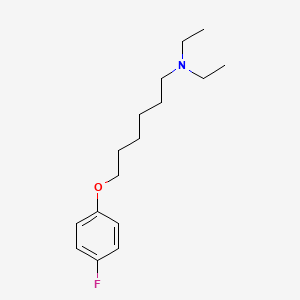
![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![2-(4-morpholinyl)-N-(4-{5-[(4-morpholinylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B4891390.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)
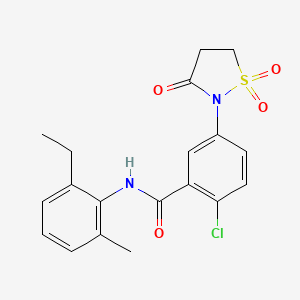
![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)